molecular formula C11H21NO2 B038775 Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)- CAS No. 115378-34-2

Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-

Cat. No. B038775
CAS RN: 115378-34-2
M. Wt: 199.29 g/mol
InChI Key: FYAKQMYURJVFKJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)- is a chemical compound commonly known as S-carbaryl. It is a white crystalline solid that is widely used as a pesticide due to its insecticidal properties. S-carbaryl is also used in scientific research as a tool to study the function of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.

Mechanism Of Action

S-carbaryl works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation of nerve cells and ultimately lead to paralysis and death in insects. In humans, S-carbaryl can cause similar effects, leading to symptoms such as nausea, vomiting, and muscle weakness.
Biochemical and Physiological Effects:
S-carbaryl has a wide range of biochemical and physiological effects, both in insects and in humans. In insects, S-carbaryl causes overstimulation of nerve cells, leading to paralysis and death. In humans, S-cararyl can cause similar effects, leading to symptoms such as nausea, vomiting, and muscle weakness. S-carbaryl can also affect the cardiovascular system, leading to changes in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

S-carbaryl is widely used in scientific research due to its ability to inhibit acetylcholinesterase and its insecticidal properties. However, there are limitations to its use in lab experiments. S-carbaryl can be toxic to humans and animals, and precautions must be taken to ensure proper handling and disposal. In addition, S-carbaryl can have non-specific effects on other enzymes and systems in the body, making it difficult to interpret results from experiments.

Future Directions

There are many future directions for research on S-carbaryl. One area of interest is the development of new insecticides based on S-carbaryl and other acetylcholinesterase inhibitors. Another area of interest is the study of the effects of S-carbaryl on other systems in the body, such as the immune system and the endocrine system. Finally, there is a need for further research on the safety and environmental impact of S-carbaryl and other pesticides.

Synthesis Methods

S-carbaryl is synthesized through a reaction between methyl isocyanate and 1-naphthol. The reaction is catalyzed by a base such as sodium hydroxide and occurs under high pressure and temperature. The resulting product is then purified through recrystallization to obtain pure S-carbaryl.

Scientific Research Applications

S-carbaryl is widely used in scientific research as a tool to study the function of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is critical for proper nerve function. S-carbaryl is an acetylcholinesterase inhibitor, meaning it prevents the breakdown of acetylcholine and leads to an accumulation of the neurotransmitter in the nervous system. By studying the effects of S-carbaryl on acetylcholinesterase, researchers can gain insight into the function of this critical enzyme.

properties

CAS RN

115378-34-2

Product Name

Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-[(3S)-4-methylpent-1-en-3-yl]carbamate

InChI

InChI=1S/C11H21NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h7-9H,1H2,2-6H3,(H,12,13)/t9-/m1/s1

InChI Key

FYAKQMYURJVFKJ-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@@H](C=C)NC(=O)OC(C)(C)C

SMILES

CC(C)C(C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C=C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-

Origin of Product

United States

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